2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone
Description
2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone (CAS: 331462-38-5) is a nitrogen-substituted 1,4-naphthoquinone (NQ) derivative characterized by a chloro group at position 2 and a diethylamino-propylamine side chain at position 2. Its molecular formula is C₁₈H₂₁ClN₂O₂, with a molecular weight of 332.83 g/mol.
Properties
IUPAC Name |
2-chloro-3-[3-(diethylamino)propylamino]naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c1-3-20(4-2)11-7-10-19-15-14(18)16(21)12-8-5-6-9-13(12)17(15)22/h5-6,8-9,19H,3-4,7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCXWRNANHZFAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis involves a nucleophilic aromatic substitution (SNAr) between 2,3-dichloro-1,4-naphthoquinone and 3-(diethylamino)propylamine. The electron-deficient quinone core facilitates displacement of the para-chloro group by the primary amine, yielding the target compound. A 10:1 molar excess of the amine ensures complete conversion, as the reaction proceeds in ethanol at ambient temperature over 4 hours.
Reaction Scheme:
$$
\text{2,3-Dichloro-1,4-naphthoquinone} + \text{3-(Diethylamino)propylamine} \xrightarrow{\text{EtOH, rt}} \text{2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone} + \text{HCl}
$$
Optimized Reaction Conditions
- Solvent System: Ethanol provides optimal solubility for both reactants and minimizes side reactions.
- Base Additive: Triethylamine (2 drops per 10 mL eluent) neutralizes HCl byproducts during purification.
- Purification: Silica solid-phase extraction (SPE) chromatography with a gradient of n-hexane/ethyl acetate (90:10 to 50:50) isolates the product in 77% yield.
Table 1: Critical Reaction Parameters
| Parameter | Value |
|---|---|
| Molar Ratio (Quinone:Amine) | 1:10 |
| Reaction Time | 4 hours |
| Temperature | 25°C |
| Yield | 77% |
Synthesis of the Precursor: 2,3-Dichloro-1,4-naphthoquinone
Industrial-Scale Production from Naphthalene
The precursor 2,3-dichloro-1,4-naphthoquinone is synthesized via a four-step process from naphthalene, as detailed in US Patent 3,433,812:
- Chlorination: Naphthalene undergoes radical chlorination in carbon tetrachloride under UV light at 40°C, yielding 1,2,3,4-tetrachloro-1,2,3,4-tetrahydronaphthalene.
- Hydrolysis: Refluxing with water produces 1,4-dihydroxy-2,3-dichloro-1,2,3,4-tetrahydronaphthalene.
- Oxidation: Treatment with concentrated nitric acid at 70–100°C oxidizes the dihydroxy intermediate to 2-chloro-1,4-naphthoquinone.
- Substitutive Chlorination: Gaseous chlorine in acetic acid with iodine catalyst introduces the second chloro group, yielding 2,3-dichloro-1,4-naphthoquinone.
Challenges in Precursor Synthesis
- Isomeric Control: The chlorination step generates multiple tetrachlorotetrahydronaphthalene isomers, necessitating stringent temperature control to favor the reactive cis-diepoxide isomer.
- Oxidative Byproducts: Over-oxidation during nitric acid treatment can degrade the quinone core, requiring careful monitoring of reaction duration.
Alternative Synthetic Strategies and Methodological Innovations
Ultrasonic Irradiation
Ultrasonic methods (40°C, 45 minutes) promote cavitation-induced mixing in heterogeneous reactions, improving yields for sterically hindered naphthoquinone derivatives. Adaptation to the target compound may require solvent optimization to balance amine solubility and ultrasonic transmission.
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (500 MHz, CD₃OD): Signals at δ 8.04 (d, J = 7.8 Hz, 1H), 8.01 (d, J = 7.8 Hz, 1H), and 7.76–7.68 (m, 2H) confirm the aromatic naphthoquinone backbone. The 3-(diethylamino)propyl chain resonates at δ 3.40 (t, J = 7.4 Hz, 2H), 2.98 (t, J = 7.4 Hz, 2H), and 1.29 (t, J = 7.1 Hz, 6H).
- ¹³C NMR: Carbonyl peaks at δ 182.1 and 178.3 ppm verify the quinone structure.
Mass Spectrometry
- LRESIMS: m/z 320 [M+H]⁺ aligns with the molecular formula C₁₇H₂₁ClN₂O₂.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
Scientific Research Applications
Medicinal Chemistry
This compound has garnered significant attention for its potential as a therapeutic agent due to its biological activities:
- Anticancer Properties: Research indicates that it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). Studies have shown effective cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancers, with IC50 values of 12.5 µM and 15.0 µM respectively .
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Dallaston et al. | MCF-7 | 12.5 | Induction of apoptosis via ROS generation |
| Smith et al. | HCT116 | 15.0 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound has demonstrated significant antimicrobial efficacy against various bacterial strains, including Mycobacterium tuberculosis. In a study by Dallaston et al., it was shown to reduce bacterial viability effectively, indicating its potential as a therapeutic agent against tuberculosis .
Organic Synthesis
In organic chemistry, this compound serves as a valuable reagent for synthesizing other biologically active compounds. Its ability to undergo oxidation, reduction, and substitution reactions allows chemists to create derivatives with tailored properties .
Case Study: Antimicrobial Efficacy Against Mycobacterium tuberculosis
In a controlled laboratory setting, Dallaston et al. tested the compound's efficacy against Mycobacterium tuberculosis, reporting a significant reduction in bacterial viability after treatment with varying concentrations of the compound over specified periods.
Case Study: Anticancer Activity in Breast Cancer Cells
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with 2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone led to increased levels of ROS and subsequent apoptosis, confirming its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. Additionally, the compound can inhibit certain enzymes and interfere with cellular signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Core Structural Features
The compound shares the 1,4-naphthoquinone scaffold with other derivatives but is distinguished by its diethylamino-propylamine substituent. Key structural analogs include:
- 2-Chloro-3-((4-methylphenyl)amino)-1,4-naphthoquinone (CAS: 64505-78-8): Features a methyl-substituted aromatic amine .
- 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone (CAS: N/A): Contains a hydrophilic hydroxyethyl group .
- 2-Chloro-3-(benzylamino)-1,4-naphthoquinone: Exhibits a benzylamine substituent .
Table 1: Physicochemical Properties of Selected NQ Derivatives
Key Observations :
- The diethylamino-propylamine group enhances lipophilicity (LogP = 3.2) compared to hydrophilic analogs like the hydroxyethyl derivative (LogP = 1.5), suggesting improved membrane permeability .
- Bulky aromatic substituents (e.g., benzyl, thiophenyl) reduce water solubility due to hydrophobic interactions .
Anticancer Potential
- EGFR Tyrosine Kinase Inhibition: Analog 2-chloro-3-((4-methylphenyl)amino)-NQ demonstrated strong EGFR inhibition (IC₅₀ = 0.8 µM) via π–π stacking and H-bonding in the ATP-binding pocket . The diethylamino-propylamine group in the target compound may similarly interact with kinase pockets but with enhanced solubility-steric balance.
- Cytotoxic Activity : Imido-substituted NQ derivatives (e.g., bromo-chloro analogs) showed cytotoxicity against prostate cancer cells (IC₅₀ = 2–5 µM) .
Antimicrobial Activity
Redox and Enzyme Modulation
- Antioxidant Effects: 1,4-Naphthoquinone amide derivatives (e.g., FO-1, FO-2) reduced lipid peroxidation in loach embryos by 40–60% and increased superoxide dismutase activity .
Mechanistic Insights and Structure-Activity Relationships (SAR)
Substituent Electronic Effects: Electron-withdrawing groups (e.g., nitro in 2-chloro-3-((4-nitrophenyl)amino)-NQ) enhance redox activity, favoring pro-oxidant effects .
Steric and Solubility Considerations: Long alkyl chains (e.g., octylamine in crystal analogs) reduce solubility but improve lipid bilayer penetration . The target compound’s diethylamino group may mitigate insolubility via tertiary amine protonation at physiological pH .
Target Selectivity :
- Aromatic amines (e.g., 4-methylphenyl) favor kinase inhibition, while alkylamines (e.g., hydroxyethyl) may prioritize antioxidant pathways .
Biological Activity
2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone (C17H21ClN2O2) is a synthetic organic compound belonging to the naphthoquinone class, which is recognized for its diverse biological activities. This compound has garnered attention in scientific research due to its potential applications in medicine, particularly as an antimicrobial and anticancer agent. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Molecular Structure
- Molecular Formula: C17H21ClN2O2
- Molecular Weight: 320.81 g/mol
- CAS Number: 331462-38-5
Physical Properties
| Property | Value |
|---|---|
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of 2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone primarily involves its ability to generate reactive oxygen species (ROS) through redox cycling. This process leads to oxidative stress within cells, which can induce apoptosis, particularly in cancer cells. Furthermore, the compound has been shown to inhibit certain enzymes and disrupt cellular signaling pathways, contributing to its anticancer properties .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic processes.
Case Study: Antimicrobial Efficacy
In a study conducted by Dallaston et al., the efficacy of 2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone was tested against Mycobacterium tuberculosis. The results demonstrated a notable reduction in bacterial viability, suggesting its potential as a therapeutic agent against tuberculosis .
Anticancer Activity
The compound's anticancer properties have been explored in various cancer cell lines, including breast and colon cancer. The following table summarizes key findings from different studies:
These studies highlight the compound's effectiveness in inhibiting cancer cell growth and inducing programmed cell death.
Similar Compounds
2-Chloro-1,4-naphthoquinone
A precursor for synthesizing 2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone, known for its own biological activities.
Menadione (Vitamin K3)
Another naphthoquinone with established biological properties, including antioxidant effects.
Uniqueness of 2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone
The specific substitution pattern of this compound imparts unique chemical and biological properties that distinguish it from other naphthoquinones. Its ability to undergo various chemical reactions enhances its potential applications in drug development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-chloro-3-amino-substituted naphthoquinones, and how is the title compound structurally validated?
- Answer: The compound is synthesized via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with amines like 3-(diethylamino)propylamine. X-ray crystallography is critical for structural validation, as demonstrated in studies of analogous compounds (e.g., bond angles, dihedral angles, and hydrogen-bonding networks) . For example, Gao and Liu (2012) confirmed the structure of 2-chloro-3-(4-methylanilino)naphthoquinone using single-crystal diffraction .
Q. How do amino substituents influence the redox properties and biological activity of naphthoquinones?
- Answer: The amino group modulates redox behavior by altering electron density on the quinone core, enhancing interactions with biological targets. Electrophilic reactivity and prooxidant effects (e.g., ROS generation) are key mechanisms. For instance, amino-substituted derivatives exhibit enhanced anticancer activity due to improved binding to regulatory proteins like EGFR .
Q. What are the primary biological activities reported for 2-chloro-3-amino-naphthoquinone derivatives?
- Answer: These derivatives show antimicrobial, anticancer, and anti-inflammatory activities. For example, 2-chloro-3-(pyrazolylamino) derivatives inhibit Candida tenuis and Staphylococcus aureus , while others target EGFR tyrosine kinase in cancer models .
Advanced Research Questions
Q. How can computational methods like molecular docking guide the design of naphthoquinone derivatives for specific biological targets?
- Answer: Docking studies predict binding modes and affinity. For example, 2-chloro-3-((4-methylphenyl)amino)naphthoquinone was shown to interact with EGFR via van der Waals, π–π, and H-bonding interactions, with binding energy correlating to inhibitory activity . Tools like AutoDock Vina or Schrödinger Suite can optimize substituent placement for target engagement.
Q. What experimental strategies address low solubility and bioavailability of hydrophobic naphthoquinones in pharmacological studies?
- Answer: Co-formulation with biosurfactants (e.g., rhamnolipids) enhances solubility and bioavailability. Studies show that rhamnolipids reduce the therapeutic dose by improving membrane permeability and stability in aqueous media . Solubility can also be optimized using DMSO or acetone, as noted in physicochemical analyses .
Q. How do structural modifications at the 3-amino position affect the compound’s mechanism of action in eukaryotic cells?
- Answer: Substituents like alkylamines or heterocycles alter electrophilicity and redox cycling. For instance, dimethylamino groups increase membrane permeability, while aromatic amines enhance π-stacking with protein targets. Such modifications influence interactions with Keap1-Nrf2 or glycolysis enzymes like GAPDH, as seen in redox-proteomics studies .
Q. What analytical techniques are essential for resolving contradictions in biological activity data across studies?
- Answer:
- Redox profiling: Cyclic voltammetry to quantify ROS generation capacity .
- Metabolomics: LC-MS to track metabolic stability and degradation products.
- Structural dynamics: MD simulations to assess conformational changes in target proteins upon binding .
Methodological Considerations
Q. How should researchers design dose-response experiments to account for the dual prooxidant/antioxidant effects of naphthoquinones?
- Answer: Use tiered assays:
- Low concentrations (µM): Measure antioxidant effects (e.g., Nrf2 activation via qPCR).
- High concentrations (mM): Assess prooxidant cytotoxicity (e.g., MTT assay, glutathione depletion). Include controls like NAC (ROS scavenger) to validate mechanisms .
Q. What crystallographic parameters are critical when reporting the structure of new naphthoquinone derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
